(4-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone
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Overview
Description
(4-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone is a useful research compound. Its molecular formula is C17H20N8OS and its molecular weight is 384.46. The purity is usually 95%.
BenchChem offers high-quality (4-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial Potential
The compound, due to its pyrazole core, may have antimicrobial properties . Pyrazole derivatives have been reported to show different biological activities such as antibacterial and antifungal activities .
Anti-tubercular Activity
Some pyrazole derivatives have shown potent anti-tubercular activity against Mycobacterium tuberculosis strain . This suggests that our compound could potentially be used in the treatment of tuberculosis.
Antileishmanial Activity
Pyrazole-bearing compounds are known for their potent antileishmanial activities . Therefore, this compound could potentially be used in the treatment of leishmaniasis, a disease caused by parasites of the Leishmania type.
Antimalarial Activity
The compound could also have potential antimalarial activities . Pyrazole derivatives have been reported to inhibit the growth of Plasmodium strains, which are responsible for malaria.
Drug Synthesis
The compound could be used as a synthon in the development of new drugs . Pyrazole derivatives are known to be important synthons in drug development due to their broad range of chemical and biological properties .
Chemical Reactions
The compound could be used in various chemical reactions. For example, substituted pyrazole derivatives can react differently with nitrogen bases having different numbers of labile hydrogen atoms .
Synthesis of Pyrazolo[1,5-a]pyrimidines
The compound could be used in the synthesis of pyrazolo[1,5-a]pyrimidines . These are a class of compounds that have been studied for their potential pharmacological activities.
Potential Meltable Explosive
The compound, due to its nitro group and stable structure, could potentially be used as a meltable explosive . However, this application would require further research and safety evaluations.
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various proteins and receptors, influencing a wide range of biological activities .
Mode of Action
It’s known that similar compounds can interact with their targets in various ways, such as binding to active sites, causing conformational changes, or modulating the activity of the target .
Biochemical Pathways
Similar compounds have been found to influence various biochemical pathways, leading to a wide range of downstream effects .
Pharmacokinetics
Similar compounds have been found to have high solubility and suitable pharmacokinetic properties for inhaled dosing .
Result of Action
Similar compounds have been found to have a wide range of biological activities, including antimicrobial, anti-inflammatory, and antitumor activities .
Action Environment
It’s known that factors such as ph, temperature, and the presence of other molecules can influence the action of similar compounds .
properties
IUPAC Name |
[4-[6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl]-(4-methylthiadiazol-5-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N8OS/c1-11-10-12(2)25(21-11)15-5-4-14(19-20-15)23-6-8-24(9-7-23)17(26)16-13(3)18-22-27-16/h4-5,10H,6-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRSKVODISKQMJY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=C(N=NS4)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N8OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone |
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